3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole and pyridazine rings separately, followed by their coupling through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common practices .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer nitrogen atoms.
1H-pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure.
Piperazine derivatives: Compounds containing the piperazine ring, often used in medicinal chemistry
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its combination of multiple nitrogen-containing rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H20N10 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20N10/c1-12-9-13(2)28(25-12)16-4-3-15(22-23-16)26-5-7-27(8-6-26)18-14-10-21-24-17(14)19-11-20-18/h3-4,9-11H,5-8H2,1-2H3,(H,19,20,21,24) |
InChI Key |
RJVQLCGFEYJEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)C |
Origin of Product |
United States |
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